(E)-N-(3,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(E)-N-(3,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide is an organic compound characterized by the presence of a furan ring and a phenyl ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and furan-2-carbaldehyde.
Formation of the Intermediate: The initial step involves the condensation of 3,4-dimethoxyaniline with furan-2-carbaldehyde in the presence of an acid catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Propanamide derivatives.
Substitution: Phenyl derivatives with various substituents replacing the methoxy groups.
Scientific Research Applications
(E)-N-(3,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular pathways and molecular targets.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of (E)-N-(3,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide: Similar structure with a thiophene ring instead of a furan ring.
(E)-N-(3,4-dimethoxyphenyl)-3-(pyridin-2-yl)prop-2-enamide: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
(E)-N-(3,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide is unique due to the presence of both a furan ring and a phenyl ring with methoxy substituents. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-N-(3,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-18-13-7-5-11(10-14(13)19-2)16-15(17)8-6-12-4-3-9-20-12/h3-10H,1-2H3,(H,16,17)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDBCJWOESKRBS-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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